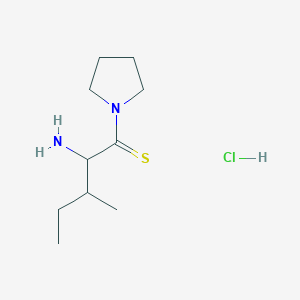![molecular formula C8H11NO2 B13887199 {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an oxazole ring
Vorbereitungsmethoden
The synthesis of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired heterocyclic structure.
Analyse Chemischer Reaktionen
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or oxazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can be compared with other similar heterocyclic compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopentane ring structure but differ in the heterocyclic ring attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, showing diverse biological activities, including antimicrobial and anticancer properties.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-5-2-3-6-7(4-10)9-11-8(5)6/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
AODHSYFCUIHDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1ON=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




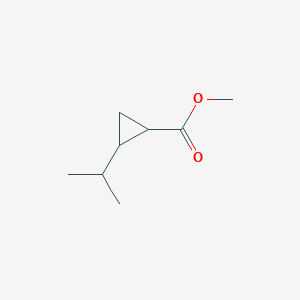
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
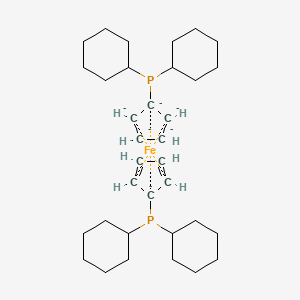
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)
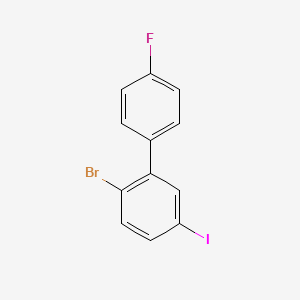


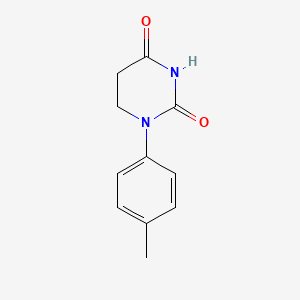
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
